Parathion-ethyl D10

Description

BenchChem offers high-quality Parathion-ethyl D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Parathion-ethyl D10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

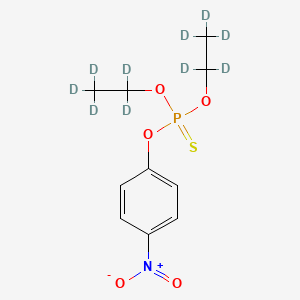

IUPAC Name |

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNCVORNKJIRZ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746784 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-04-1 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350820-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Parathion-ethyl D10: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Properties, Synthesis, and Analytical Applications of a Key Isotopic Standard

Introduction

Parathion-ethyl D10, the deuterated analog of the organophosphate insecticide Parathion-ethyl, serves as an indispensable tool in modern analytical and metabolic research. Its isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide offers a detailed examination of the chemical and physical properties of Parathion-ethyl D10, alongside practical insights into its synthesis, analytical applications, metabolic fate, and safety considerations. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document provides the foundational knowledge necessary for the effective and safe utilization of this critical reference material.

Physicochemical Properties

Parathion-ethyl D10 shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of ten deuterium atoms. This mass difference is the cornerstone of its utility in analytical chemistry.

Chemical Identity and Structure

-

IUPAC Name: (4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane[1]

-

CAS Number: 350820-04-1[1]

-

Molecular Formula: C₁₀H₄D₁₀NO₅PS

-

Synonyms: O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, Parathion-D10

The molecular structure consists of a p-nitrophenyl group attached to a phosphorothioate core, which is further esterified with two deuterated ethoxy groups.

Physical and Chemical Data

A summary of the key physicochemical properties of Parathion-ethyl D10 is presented in the table below. Data for the non-deuterated Parathion-ethyl is included for comparison, as the properties are expected to be very similar.

| Property | Value (Parathion-ethyl D10) | Value (Parathion-ethyl) | Reference |

| Molecular Weight | 301.32 g/mol | 291.26 g/mol | [1] |

| Exact Mass | 301.09579818 Da | 291.03303072 Da | [1] |

| Physical State | Not specified, typically supplied as a neat solid or in solution | Pale yellow to brown liquid | [2] |

| Melting Point | Not specified | 6 °C | [2] |

| Boiling Point | Not specified | 375 °C | |

| Water Solubility | Not specified | 24 mg/L at 25 °C | [2] |

| LogP | 3.8 | 3.83 | [1] |

| Flash Point | 120 °C (closed cup) | 120 °C |

Synthesis of Parathion-ethyl D10

The synthesis of Parathion-ethyl D10 involves the incorporation of deuterium into the ethyl groups. While specific detailed protocols for the D10 variant are proprietary to commercial suppliers, the general synthetic route for organophosphate pesticides can be adapted using deuterated starting materials. The synthesis of non-deuterated Parathion-ethyl is a two-step process.[3] A plausible pathway for the synthesis of Parathion-ethyl D10 would involve the use of deuterated ethanol (ethanol-d6 or a mixture of deuterated isotopologues).

A general, illustrative synthesis workflow is provided below.

Caption: Illustrative synthesis workflow for Parathion-ethyl D10.

Analytical Characterization

The precise characterization of Parathion-ethyl D10 is crucial for its use as an analytical standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the analysis of Parathion-ethyl and its deuterated analog. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While a specific mass spectrum for Parathion-ethyl D10 is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of Parathion-ethyl. The molecular ion peak for Parathion-ethyl D10 would be observed at m/z 301. Key fragment ions would be shifted by +10, +5, or other values depending on the number of deuterium atoms retained in the fragment.

Predicted Key Fragment Ions for Parathion-ethyl D10 (EI-MS):

| m/z (Parathion-ethyl) | m/z (Predicted for Parathion-ethyl D10) | Fragment Identity |

| 291 | 301 | [M]⁺ |

| 263 | 273 | [M - C₂H₄]⁺ |

| 155 | 160 | [(C₂D₅O)₂PS]⁺ |

| 139 | 139 | [O₂NC₆H₄O]⁺ |

| 127 | 132 | [(C₂D₅O)₂P]⁺ |

| 109 | 109 | [O₂NC₆H₄]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For Parathion-ethyl D10, ¹H NMR and ³¹P NMR are particularly informative.

-

¹H NMR: The ¹H NMR spectrum of Parathion-ethyl D10 will be significantly simpler than that of its non-deuterated counterpart due to the substitution of protons with deuterium on the ethyl groups. The aromatic protons on the p-nitrophenyl ring will be observable. The characteristic signals for the ethyl protons (a quartet and a triplet in Parathion-ethyl) will be absent. The aromatic region would show two doublets corresponding to the protons on the nitrophenyl ring.[2]

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, with its chemical shift being very similar to that of Parathion-ethyl. The coupling to the deuterated ethyl groups will likely not be resolved, resulting in a sharp singlet.

Applications in Research and Analysis

The primary application of Parathion-ethyl D10 is as an internal standard for the quantification of Parathion-ethyl in various matrices, including environmental and biological samples. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical data.

Experimental Protocol: Quantification of Parathion-ethyl in a Food Matrix using GC-MS/MS with Parathion-ethyl D10 as an Internal Standard

This protocol provides a general framework for the analysis of Parathion-ethyl in a representative food matrix, such as a fruit or vegetable extract.

1. Sample Preparation (QuEChERS Method)

-

Homogenize 10-15 g of the food sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of Parathion-ethyl D10 internal standard solution.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, magnesium sulfate).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

The final supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 25 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parathion-ethyl: Monitor at least two transitions (e.g., m/z 291 -> 109, m/z 291 -> 155).

-

Parathion-ethyl D10: Monitor at least one transition (e.g., m/z 301 -> 109 or m/z 301 -> 160).

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the Parathion-ethyl MRM transition to the peak area of the Parathion-ethyl D10 MRM transition against the concentration of Parathion-ethyl standards.

-

Quantify the amount of Parathion-ethyl in the sample by using the calibration curve.

Caption: Workflow for the quantitative analysis of Parathion-ethyl.

Metabolic Fate

Parathion-ethyl is metabolized in vivo primarily by cytochrome P450 enzymes in the liver. The major metabolic pathways are oxidative desulfuration to its more toxic oxygen analog, paraoxon, and hydrolysis to p-nitrophenol and diethylthiophosphoric acid.[4] The metabolic fate of Parathion-ethyl D10 is expected to follow the same pathways. The deuterated metabolites can be used as standards in metabolic studies to trace the biotransformation of the parent compound.

Caption: Major metabolic pathways of Parathion-ethyl D10.

Safety and Handling

Parathion-ethyl D10 is a highly toxic compound and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.

Hazard Classification

Parathion-ethyl D10 is classified as:

-

Acute Toxicity, Oral (Category 1): Fatal if swallowed.[1]

-

Acute Toxicity, Dermal (Category 1): Fatal in contact with skin.

-

Acute Toxicity, Inhalation (Category 1): Fatal if inhaled.[1]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Safe Handling and Disposal

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Parathion-ethyl D10 is a vital tool for researchers in analytical chemistry, toxicology, and environmental science. Its well-defined chemical properties and distinct mass make it an excellent internal standard for the accurate quantification of Parathion-ethyl. A thorough understanding of its synthesis, analytical characteristics, metabolic fate, and safety precautions, as outlined in this guide, is essential for its effective and responsible use in a research setting.

References

-

AERU. (2022, October 25). Parathion-ethyl (Ref: OMS 19). University of Hertfordshire. [Link]

-

Kim, D. O., Lee, S. K., Jeon, T. W., Jin, C. H., Hyun, S. H., Kim, E. J., ... & Jeong, T. C. (2005). Role of metabolism in parathion-induced hepatotoxicity and immunotoxicity. Journal of Toxicology and Environmental Health, Part A, 68(23-24), 2179–2193. [Link]

-

National Center for Biotechnology Information. (n.d.). Parathion. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Parathion-ethyl D10. PubChem. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Parathion. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Parathion-ethyl D10. Retrieved January 15, 2026, from [Link]

-

Kim, D. O., et al. (2005). Role of Metabolism in Parathion-Induced Hepatotoxicity and Immunotoxicity. Journal of Toxicology and Environmental Health, Part A, 68(23-24), 2179-2193. [Link]

Sources

- 1. Parathion-ethyl D10 | C10H14NO5PS | CID 71312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parathion | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Parathion-ethyl (Ref: OMS 19) [sitem.herts.ac.uk]

- 4. Sci-Hub. Role of Metabolism in Parathion-Induced Hepatotoxicity and Immunotoxicity / Journal of Toxicology and Environmental Health, Part A, 2005 [sci-hub.box]

Parathion-ethyl D10 CAS number

An In-depth Technical Guide to Parathion-ethyl D10 (CAS No. 350820-04-1)

Foreword

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and professionals in drug development and environmental analysis. It delves into the core principles, practical applications, and critical considerations for the use of Parathion-ethyl D10 as an internal standard. The narrative moves beyond simple procedural descriptions to explain the fundamental causality behind its application in modern analytical workflows, ensuring a robust understanding of its role in achieving accurate and reproducible quantitative results.

Section 1: Core Identity and Physicochemical Characteristics

Parathion-ethyl D10 is the deuterated analogue of Parathion-ethyl, a highly toxic organophosphate insecticide.[1][2] Its primary role in the laboratory is not as an active agent but as a critical tool for analytical quantification—an internal standard.[3] The parent compound, Parathion-ethyl (CAS No. 56-38-2), was developed in the 1940s and saw widespread use in agriculture before extensive restrictions and bans were implemented due to its high toxicity to non-target organisms, including humans.[1][4] It functions as an irreversible acetylcholinesterase inhibitor, a mechanism that accounts for both its insecticidal potency and its severe health risks.[1][2]

The defining feature of Parathion-ethyl D10 is the replacement of the ten hydrogen atoms on the two ethyl groups with deuterium, resulting in a mass shift of +10 atomic mass units compared to the parent molecule.[3] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based methods.[5]

Key Properties

A summary of the essential physicochemical properties of Parathion-ethyl D10 is provided below.

| Property | Value | Source(s) |

| CAS Number | 350820-04-1 | [3][6][7] |

| Molecular Formula | C₁₀D₁₀H₄NO₅PS | [3][6] |

| Molecular Weight | ~301.32 g/mol | [3][7][8] |

| IUPAC Name | (4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane | [6][7] |

| Synonyms | O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, Parathion (diethyl-D10) | [3][8] |

| Appearance | Typically supplied as a neat (pure) solid or liquid. | [8] |

| Storage Temperature | 2-8°C or -18°C, protected from light and moisture. | [3][6][8] |

| Unlabeled CAS No. | 56-38-2 (Parathion-ethyl) | [8][9] |

Section 2: The Scientific Rationale for Isotopic Labeling in Quantitative Analysis

To appreciate the utility of Parathion-ethyl D10, one must first understand the challenges inherent in quantitative analysis, particularly when dealing with complex matrices like food, soil, or biological tissues. The core challenge is variability. Analyte loss can occur at multiple stages of an experimental workflow, from sample extraction and cleanup to instrument injection and ionization. Furthermore, matrix components can interfere with the instrument's response, either suppressing or enhancing the signal of the target analyte—a phenomenon known as the "matrix effect."

Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard technique to counteract these issues. This approach relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest possible stage.

The Principle of Co-elution and Co-behavior

Parathion-ethyl D10 is nearly identical to the non-labeled Parathion-ethyl in its chemical and physical behavior. It has the same polarity, solubility, and chromatographic retention time. Therefore, during sample preparation (extraction, filtration, etc.), any analyte lost will be accompanied by a proportional loss of the internal standard. Similarly, within the analytical instrument, it experiences the same matrix effects and ionization efficiency as the native analyte.

The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification is possible, as this ratio remains constant regardless of sample loss or matrix-induced signal fluctuations.[10]

Caption: Workflow illustrating how an internal standard corrects for variability.

Section 3: Analytical Methodologies

Parathion-ethyl D10 is predominantly used in conjunction with gas chromatography (GC) or liquid chromatography (LC), coupled with tandem mass spectrometry (MS/MS).[3][5][10] The following sections provide a representative protocol for the analysis of Parathion-ethyl in a food matrix, such as a grape seed extract, as a practical example.[3]

Protocol: Preparation of Standards and Samples

Objective: To prepare calibration standards, a fortified sample, and an unknown sample for analysis.

Materials:

-

Parathion-ethyl D10 (neat standard)

-

Parathion-ethyl (neat standard)

-

Acetonitrile (LC-MS or pesticide residue grade)

-

Deionized water

-

Formic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive SPE (d-SPE) sorbent (e.g., PSA, C18)

-

Vortex mixer, centrifuge

Procedure:

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh ~10 mg of Parathion-ethyl D10 standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

-

Repeat the process for the Parathion-ethyl standard in a separate flask. Store stocks at -18°C.

-

-

Intermediate Internal Standard (IS) Spiking Solution (10 µg/mL):

-

Dilute the Parathion-ethyl D10 primary stock 1:100 with acetonitrile.

-

-

Calibration Standards:

-

Perform serial dilutions of the Parathion-ethyl primary stock to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in acetonitrile.

-

To each calibration standard, add a fixed amount of the Intermediate IS Spiking Solution to achieve a final IS concentration of 50 ng/mL in every vial. This ensures the IS concentration is constant across the calibration curve.

-

-

Sample Preparation (QuEChERS Method):

-

Weigh 10 g of the homogenized grape seed sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex to mix.

-

Spike the sample with a known volume of the Intermediate IS Spiking Solution (e.g., 50 µL of 10 µg/mL IS solution).

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

-

Protocol: Instrumental Analysis by GC-MS/MS

The following parameters are illustrative and should be optimized for the specific instrument and application.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890 GC (or equivalent) | Standard platform for pesticide residue analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |

| Oven Program | 80°C (1 min hold), ramp 8°C/min to 250°C (5 min hold) | Gradient ensures separation from matrix components and elution of the analyte.[11] |

| Inlet | 250°C, Splitless mode | Ensures efficient volatilization without discrimination. |

| MS System | Agilent 7010 Triple Quadrupole MS (or equivalent) | Provides the selectivity and sensitivity needed for trace analysis. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization for GC-amenable pesticides. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective mode that minimizes background interference. |

MRM Transitions: The selection of precursor and product ions is critical for selectivity. These are determined by infusing the pure standard into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |

| Parathion-ethyl | 291.0 | 109.0 | 137.0 |

| Parathion-ethyl D10 | 301.0 | 114.0 | 142.0 |

Note: The specific product ions should be empirically determined but will reflect the deuterated fragments for the internal standard.

Caption: A typical workflow for pesticide analysis using an internal standard.

Section 4: Safety, Handling, and Storage

Parathion-ethyl D10, like its parent compound, is classified as extremely toxic and must be handled with the utmost care by trained personnel in a controlled laboratory environment.[3][12]

-

Hazard Classifications: Acute Toxicity 1 (Oral, Dermal, Inhalation), STOT RE 1 (Specific Target Organ Toxicity, Repeated Exposure), Aquatic Acute 1, Aquatic Chronic 1.[3][7]

-

GHS Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects).[3][7][12]

-

Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, a lab coat, and safety glasses. All handling of the neat material or concentrated solutions must be performed inside a certified chemical fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for highly toxic substances. Recommended storage temperatures are typically 2-8°C or frozen.[3]

-

Disposal: Waste must be treated as hazardous and disposed of through a licensed disposal company, in accordance with local, state, and federal regulations.[13]

Section 5: Outline of Chemical Synthesis

While commercial suppliers do not typically disclose their exact synthetic procedures, a plausible route for the synthesis of Parathion-ethyl D10 can be inferred from the known synthesis of Parathion-ethyl.[1][14] The key step is the introduction of the deuterated ethyl groups.

-

Starting Material: The synthesis would begin with deuterated ethanol (Ethanol-d5, CD₃CD₂OH).

-

Formation of Diethyl Dithiophosphoric Acid-d10: The deuterated ethanol is reacted with phosphorus pentasulfide (P₂S₅) to form the deuterated analogue of diethyl dithiophosphoric acid.

-

Chlorination: This intermediate is then chlorinated to produce diethylthiophosphoryl chloride-d10 ((C₂D₅O)₂P(S)Cl).

-

Condensation: Finally, the deuterated chloride is reacted with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield the final product, O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate (Parathion-ethyl D10).[1]

References

-

Parathion-ethyl-d10 PESTANAL®, analytical standard 350820-04-1. MilliporeSigma. [Link]

-

Parathion-ethyl D10. PubChem, National Institutes of Health. [Link]

-

HPLC Methods for analysis of Parathion-Ethyl. HELIX Chromatography. [Link]

-

Parathion. Wikipedia. [Link]

-

Analytical Method for Parathion (Targeted to Agricultural Products). Japanese Ministry of Health, Labour and Welfare. [Link]

-

Parathion | 56-38-2. Pharmaffiliates. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Toxicological Profile for Parathion. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Analytical Methods - Toxicological Profile for Parathion. NCBI Bookshelf, National Institutes of Health. [Link]

-

Parathion. NIST WebBook. [Link]

-

Parathion. PubChem, National Institutes of Health. [Link]

-

Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Agilent Technologies. [Link]

-

Parathion-Ethyl-D10 solution. CRM LABSTANDARD. [Link]

-

Toxicological Profile for Methyl Parathion. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Parathion Impurities and Related Compound. Veeprho. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

-

Internal standards for pesticide residues analysis, with GC-MS/MS and optimization approach. Reddit r/massspectrometry. [Link]

-

Production, Import/Export, Use, and Disposal - Toxicological Profile for Parathion. NCBI Bookshelf, National Institutes of Health. [Link]

-

Do I need an internal standard for each of the pesticides I am analyzing? ResearchGate. [Link]

-

Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Cranfield University. [Link]

Sources

- 1. Parathion - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Parathion-ethyl-d10 PESTANAL , analytical standard 350820-04-1 [sigmaaldrich.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. reddit.com [reddit.com]

- 6. Parathion-ethyl D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 7. Parathion-ethyl D10 | C10H14NO5PS | CID 71312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. lcms.cz [lcms.cz]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. isotope.com [isotope.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

Parathion-ethyl D10 molecular weight

An In-Depth Technical Guide to Parathion-ethyl D10 for Analytical Applications

Introduction

Parathion-ethyl D10 is a deuterated analog of the organophosphate insecticide Parathion-ethyl. The parent compound, Parathion-ethyl (CAS No: 56-38-2), was developed in the 1940s and saw widespread use as a potent insecticide and acaricide.[1][2] However, due to its high toxicity to non-target organisms, including humans, its use has been severely restricted or banned in most countries.[1] This high toxicity and persistence necessitate sensitive and accurate monitoring in environmental and food samples.

The introduction of ten deuterium atoms onto the two ethyl groups of the Parathion-ethyl molecule creates Parathion-ethyl D10 (CAS No: 350820-04-1).[3] This isotopic labeling renders it an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by the detector. This guide provides a comprehensive overview of the molecular properties, analytical applications, and handling of Parathion-ethyl D10 for researchers and analytical scientists.

Section 1: Core Molecular and Physical Properties

The defining characteristic of Parathion-ethyl D10 is its isotopic labeling, which directly impacts its molecular weight and utility in analytical chemistry. The ten hydrogen atoms on the two ethyl groups are replaced with deuterium, resulting in a nominal mass increase of 10 Daltons over the parent compound.

Chemical Identity

The systematic IUPAC name for this compound is (4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane.[3][4] This name precisely describes the structure, including the location of the deuterium labels on the ethoxy moieties.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below. For comparative purposes, the properties of the unlabeled Parathion-ethyl are also included.

| Property | Parathion-ethyl D10 | Parathion-ethyl (Unlabeled) |

| Molecular Weight | 301.32 g/mol [3][4][5][6][7] | 291.26 g/mol [8][9] |

| Accurate Mass | 301.0958 Da[3] | 291.0330 Da[10] |

| Chemical Formula | C₁₀D₁₀H₄NO₅PS | C₁₀H₁₄NO₅PS[8] |

| CAS Number | 350820-04-1[3][4] | 56-38-2[1][9] |

| Synonyms | O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate |

| Storage Temperature | 2-8°C | 2-8°C |

| Flash Point | 120 °C (closed cup) | Not specified |

The mass shift of +10 is a critical feature, enabling its use in isotope dilution mass spectrometry. The high isotopic purity of commercially available standards ensures minimal signal overlap between the standard and the native analyte, which is fundamental to accurate quantification.

Section 2: The Role of Parathion-ethyl D10 in Analytical Methodologies

The primary application of Parathion-ethyl D10 is as an internal standard for the quantitative analysis of Parathion-ethyl, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a gold-standard method for quantitative analysis. The expertise behind choosing a stable isotope-labeled internal standard like Parathion-ethyl D10 lies in its ability to provide a self-validating system for quantification. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same behavior during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

The trustworthiness of the method comes from the fact that the ratio of the analyte to the internal standard remains constant throughout the analytical process. The mass spectrometer differentiates between the two compounds based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification that corrects for matrix effects and variations in instrument response.

Section 3: Practical Application & Experimental Protocols

The following protocols are generalized workflows that should be adapted and validated for specific matrices and instrumentation. The high toxicity of Parathion compounds necessitates strict adherence to safety protocols.

Protocol 1: Preparation of Standard Solutions

Expertise & Causality: Preparing accurate standard solutions is the foundation of quantitative analysis. Working from a concentrated stock solution and performing serial dilutions minimizes weighing errors and conserves the expensive neat standard. Using a solvent compatible with the initial chromatographic mobile phase (e.g., acetonitrile) prevents peak distortion.

-

Safety First: Handle neat Parathion-ethyl D10 and all solutions in a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Stock Solution (e.g., 100 µg/mL):

-

Allow the vial of neat standard to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1 mg of the neat material into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve and bring to volume with a suitable solvent (e.g., acetonitrile or ethyl acetate).

-

Calculate the precise concentration based on the actual weight.

-

-

Intermediate & Working Solutions:

-

Perform serial dilutions from the stock solution to create a series of working standards for the calibration curve.

-

A typical working internal standard concentration for spiking into samples might be 10-50 ng/mL, but this must be optimized based on the expected analyte concentration and instrument sensitivity.

-

Protocol 2: Sample Preparation and Analysis using GC-MS/MS

Expertise & Causality: This protocol outlines a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, a common technique for pesticide analysis in food. The internal standard is added at the very beginning to ensure it undergoes all the same procedural steps as the native analyte, which is the core principle of achieving accurate correction.

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit puree).

-

Internal Standard Spiking: Add a precise volume of the Parathion-ethyl D10 working solution to the homogenized sample. The amount added should be comparable to the expected mid-point concentration of the analyte.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing cleanup sorbents (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and MgSO₄ to remove water).

-

Vortex and centrifuge.

-

-

Analysis:

-

Transfer the final extract into a GC vial.

-

Inject into the GC-MS/MS system.

-

Typical GC-MS/MS Parameters:

-

Column: Low-polarity column suitable for pesticide analysis (e.g., HP-5ms).

-

MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard to ensure confident identification and quantification. For example:

-

Parathion-ethyl (291.0 m/z) -> 109.0 m/z, 137.0 m/z

-

Parathion-ethyl D10 (301.1 m/z) -> 114.0 m/z, 142.0 m/z

-

-

-

Section 4: Safety and Handling

Authoritative grounding in safety is non-negotiable when handling highly toxic compounds. Parathion-ethyl D10 carries the same toxicological risks as its unlabeled counterpart.

-

Hazard Classifications: It is classified as acutely toxic via oral, dermal, and inhalation routes (Acute Tox. 1), may cause damage to organs through prolonged or repeated exposure (STOT RE 1), and is very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).

-

GHS Signal Word: Danger.

-

Handling: All work must be conducted in a fume hood by trained personnel using appropriate PPE. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.

Conclusion

Parathion-ethyl D10 is an indispensable tool for the accurate and reliable quantification of the highly toxic pesticide Parathion-ethyl. Its molecular weight of 301.32 g/mol , a direct result of its ten deuterium atoms, allows it to be clearly distinguished from the native analyte in mass spectrometric analyses. By serving as a stable isotope-labeled internal standard in isotope dilution methods, it provides a self-validating system that corrects for sample preparation losses and matrix-induced signal suppression or enhancement. This ensures the highest level of analytical integrity, which is critical for regulatory monitoring, food safety assessment, and environmental protection.

References

-

National Center for Biotechnology Information. (n.d.). Parathion-ethyl D10. PubChem Compound Summary for CID 71312394. Retrieved from [Link]

-

Wikipedia. (n.d.). Parathion. Retrieved from [Link]

-

CentAUR. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Parathion. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Parathion. PubChem Compound Summary for CID 991. Retrieved from [Link]

-

Agilent Technologies. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

Agriculture & Environment Research Unit (AERU). (n.d.). Pesticide properties for Parathion-ethyl. University of Hertfordshire. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Parathion. Retrieved from [Link]

-

Veeprho. (n.d.). Parathion Impurities and Related Compound. Retrieved from [Link]

Sources

- 1. Parathion - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Parathion-ethyl D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 4. Parathion-ethyl D10 | C10H14NO5PS | CID 71312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. パラチオン-エチル-d10 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Parathion-ethyl D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 8. biosynth.com [biosynth.com]

- 9. Parathion-ethyl | CAS Number 56-38-2 | LGC Standards [lgcstandards.com]

- 10. Parathion | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to the Safe Handling of Parathion-ethyl D10

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in controlled laboratory settings. It synthesizes information from publicly available Safety Data Sheets (SDS) and authoritative sources. This guide is not a substitute for an official SDS, institutional safety protocols, or professional judgment. Always consult the specific SDS provided by the manufacturer for the exact product in use.

Introduction: Understanding the Critical Nature of Parathion-ethyl D10

Parathion-ethyl D10 is the deuterated form of Parathion-ethyl, an organophosphate insecticide.[1] While its primary application in a research setting is as an analytical standard or internal standard for mass spectrometry-based analyses, its toxicological properties are virtually identical to its non-deuterated, highly hazardous counterpart.[2][3] Parathion-ethyl is a potent and irreversible acetylcholinesterase (AChE) inhibitor.[3] Its toxicity is systemic and can be fatal through all routes of exposure—inhalation, dermal absorption, and ingestion.[4] The presence of deuterium atoms does not mitigate its inherent toxicity. Therefore, handling this compound demands the highest level of caution, stringent adherence to safety protocols, and a comprehensive understanding of its hazard profile. This guide provides a framework for its safe use, from risk assessment to emergency response, grounded in established safety principles.

Chapter 1: The Hazard Profile - A Mechanistic Perspective

Parathion-ethyl D10 is classified as acutely toxic, Category 1 or 2, across oral, dermal, and inhalation routes, signifying that minute quantities can be lethal.[5][6] It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[5][6]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 1 | H300: Fatal if swallowed | Danger | Skull and Crossbones |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | Danger | Skull and Crossbones |

| Acute Toxicity, Inhalation | 1/2 | H330: Fatal if inhaled | Danger | Skull and Crossbones |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs | Danger | Health Hazard |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | Warning | Environment |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | Environment |

Source: Information synthesized from multiple supplier safety data sheets.[2][5][6]

Mechanism of Toxicity: The toxicity of organophosphates like Parathion stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. By irreversibly binding to and inactivating AChE, Parathion causes an accumulation of ACh, leading to overstimulation of nerve receptors. This results in a cholinergic crisis, characterized by symptoms ranging from headache, nausea, and muscle twitching to convulsions, respiratory failure, and death.[3][4] It is critical to understand that symptoms may be delayed for hours after exposure as the parent compound is metabolically activated to its more potent oxygen analog, paraoxon.[3][4]

Chapter 2: Proactive Risk Mitigation in the Laboratory

A multi-layered approach combining engineering controls, meticulous personal protective equipment (PPE) selection, and rigorous handling protocols is non-negotiable.

Engineering Controls: The First Line of Defense

All work involving Parathion-ethyl D10, including weighing, dilution, and transfer, must be conducted within a certified chemical fume hood. The fume hood provides primary containment, protecting the user from inhaling potentially fatal aerosols or vapors. The work area should be well-ventilated, and access should be restricted to authorized personnel only.[7] An eyewash station and an emergency safety shower must be immediately accessible and regularly tested.[8][9]

Personal Protective Equipment (PPE): A Self-Validating System

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is mandatory. The selection process itself should be considered a critical protocol.

Mandatory PPE Protocol:

-

Hand Protection: Wear two pairs of chemical-resistant gloves. Nitrile gloves are a common choice, but the specific SDS should be consulted for recommended materials and minimum thickness. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[6]

-

Body Protection: A chemical-resistant apron or a disposable, liquid-impermeable lab coat (e.g., Tychem®) is required over a standard lab coat.[9] All clothing worn in the lab should be changed daily, and any contaminated items must be removed immediately and decontaminated or disposed of as hazardous waste.[8]

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses do not provide adequate protection against splashes.[10]

-

Respiratory Protection: If there is any risk of aerosol generation or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator is necessary. The specific type (e.g., air-purifying respirator with organic vapor cartridges and P100 filters) depends on the potential exposure concentration and should be determined by institutional environmental health and safety (EHS) professionals.[8]

Caption: PPE Selection Workflow for Parathion-ethyl D10 Handling.

Safe Handling and Storage Protocols

-

Quantities: Keep the amount of Parathion-ethyl D10 in the laboratory to an absolute minimum.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for highly toxic substances.[2][11] The storage area should be locked and clearly labeled with appropriate hazard warnings. Store away from incompatible materials such as strong oxidizing agents and alkaline materials.[8][12] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-18°C).[1][2]

-

Transport: When moving the material within the lab, use secondary containment (e.g., a sealed, shatter-proof container) to prevent spills in case the primary container is dropped.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands thoroughly with soap and water after handling and before leaving the work area, even if gloves were worn.[6]

Chapter 3: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to preventing severe injury or fatality. All personnel working with this compound must be trained on these procedures.

Exposure Response

General Principle: In any exposure scenario, the primary goal is to remove the victim from the source of contamination and decontaminate them as quickly as possible while simultaneously seeking immediate medical attention. Inform emergency responders that the exposure involves a highly toxic organophosphate.[4]

Step-by-Step First Aid Measures:

| Exposure Route | Immediate Action |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[9][13] Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |

| Inhalation | Move the person to fresh air at once.[13] If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[13] If the person is conscious, rinse their mouth and have them drink a small amount of water.[13] |

Source: Information synthesized from CDC, NOAA, and supplier SDS.[8][9][13][14]

Accidental Release (Spill) Management

A spill of Parathion-ethyl D10 is a high-hazard event requiring a calm, systematic response.

Spill Cleanup Protocol:

-

Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Isolate: Secure the area to prevent entry. Ensure ventilation (fume hood) is working.

-

Protect: Don the full PPE ensemble described in Chapter 2.2, including respiratory protection.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, clay, or sand.[7] Do not use combustible materials like paper towels alone.

-

Neutralize (If applicable): For organophosphates, a decontamination solution (e.g., a dilute solution of sodium hypochlorite or sodium hydroxide) can be used to decontaminate the area after the bulk material is removed. Consult your institution's EHS guidelines for specific procedures.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with the appropriate decontamination solution, then wash with soap and water.

-

Dispose: All contaminated materials (absorbent, PPE, cleaning supplies) must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12]

Caption: Emergency Spill Response Workflow for Parathion-ethyl D10.

Chapter 4: Lifecycle Management - Disposal and Transport

Disposal: Parathion-ethyl D10 and any materials contaminated with it are considered hazardous waste.[12] Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Transport: The transport of Parathion-ethyl D10 is regulated. It is classified under UN number UN3018, Hazard Class 6.1 (Toxic), Packing Group I (high danger).[15] All shipping and transport must be done by trained personnel following all applicable regulations.

References

-

Parathion-ethyl D10 | C10H14NO5PS | CID 71312394. (n.d.). PubChem, National Institutes of Health. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Parathion. (n.d.). Centers for Disease Control and Prevention. [Link]

-

First Aid. (n.d.). Pesticide Environmental Stewardship. [Link]

-

Parathion (TM) (diethyl-d10) Solution Safety Data Sheet. (2021). Chem Service. [Link]

-

Parathion-ethyl D10 (diethyl D10). (n.d.). HBC Standards. [Link]

-

Parathion | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry, CDC. [Link]

-

Parathion. (n.d.). Wikipedia. [Link]

-

ETHYL PARATHION: Revised Human Health Risk Assessment. (1998). U.S. Environmental Protection Agency. [Link]

-

Parathion - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]

-

Pesticide Storage, Handling and Disposal. (n.d.). UMass Amherst. [Link]

Sources

- 1. Parathion-ethyl D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 2. Parathion-ethyl-d10 PESTANAL , analytical standard 350820-04-1 [sigmaaldrich.com]

- 3. epa.gov [epa.gov]

- 4. Parathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Parathion-ethyl D10 | C10H14NO5PS | CID 71312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Parathion [cdc.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. umass.edu [umass.edu]

- 11. hpc-standards.com [hpc-standards.com]

- 12. nj.gov [nj.gov]

- 13. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 14. hpc-standards.com [hpc-standards.com]

- 15. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

Safeguarding Analytical Integrity: A Technical Guide to the Stability and Storage of Parathion-ethyl D10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathion-ethyl D10, a deuterated internal standard, is indispensable for the accurate quantification of parathion-ethyl in complex matrices. Its stability is paramount to the integrity of analytical data. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of Parathion-ethyl D10, recommended storage conditions, and detailed protocols for stability assessment. By understanding the chemical behavior of this standard and implementing rigorous handling and storage procedures, researchers can ensure the reliability and reproducibility of their analytical results.

Introduction: The Critical Role of a Stable Internal Standard

In the realm of analytical chemistry, particularly in environmental and toxicological studies, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantification. Parathion-ethyl D10, with its ten deuterium atoms replacing ten hydrogen atoms on the ethyl groups, serves as an ideal internal standard for the analysis of its non-labeled counterpart, the highly toxic organophosphate insecticide parathion-ethyl. The fundamental principle behind using a SIL internal standard is that it behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic analysis. This co-elution and similar ionization behavior in mass spectrometry allow for the correction of analytical variability, leading to highly accurate and precise measurements.

However, this premise holds true only if the internal standard itself is stable throughout its shelf life and during the analytical process. Degradation of Parathion-ethyl D10 can lead to an underestimation of the analyte concentration, compromising the validity of the entire study. Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a prerequisite for data integrity.

Chemical Profile and Inherent Stability of Parathion-ethyl D10

Parathion-ethyl D10 shares the same core chemical structure as parathion-ethyl, an O,O-diethyl O-(4-nitrophenyl) phosphorothioate. The replacement of protons with deuterons in the ethyl groups results in a higher molecular weight (301.32 g/mol ) but does not significantly alter its fundamental chemical reactivity.[1] Like its non-deuterated analog, it is a yellowish liquid in its pure form and is susceptible to degradation through several pathways.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₄D₁₀NO₅PS | [1] |

| Molecular Weight | 301.32 g/mol | [1] |

| Appearance | Yellowish liquid | [2] |

| Solubility | Miscible with many organic solvents, sparingly soluble in water. | [2][3] |

The primary modes of degradation for parathion-ethyl, and by extension Parathion-ethyl D10, are hydrolysis, photolysis, and thermal decomposition. The presence of the phosphorothioate group and the nitroaromatic ring makes the molecule susceptible to nucleophilic attack and photochemical reactions.

Degradation Pathways of Parathion-ethyl D10

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The principal degradation products of parathion-ethyl are paraoxon-ethyl and p-nitrophenol.

-

Hydrolysis: This is a major degradation pathway, particularly in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.[4][5] Under alkaline conditions, the phosphorus-oxygen bond is cleaved, yielding p-nitrophenol and O,O-diethyl phosphorothioic acid.

-

Oxidative Desulfuration: Parathion-ethyl can be oxidized to its more toxic oxygen analog, paraoxon-ethyl. This conversion can occur both environmentally and metabolically.

-

Photolysis: Exposure to sunlight, particularly UV radiation, can lead to the degradation of parathion-ethyl. This can involve the oxidation to paraoxon-ethyl as well as cleavage of the molecule.

-

Thermal Degradation: Elevated temperatures can accelerate the degradation of parathion-ethyl, leading to the formation of various decomposition products.

Caption: Primary degradation pathways of Parathion-ethyl D10.

Recommended Storage and Handling Conditions

Proper storage is the first line of defense against the degradation of Parathion-ethyl D10. The following recommendations are based on manufacturer guidelines and general principles for handling organophosphorus pesticide standards.

Neat Compound

-

Temperature: The neat compound should be stored refrigerated at 2-8°C.[6] Some suppliers recommend storage at -18°C for long-term stability.[1]

-

Light: Protect from light. Store in amber glass vials to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

Standard Solutions

-

Solvent Selection: Acetonitrile is a commonly recommended solvent for preparing stock solutions. Other suitable solvents include acetone and ethyl acetate. The choice of solvent should be compatible with the analytical method and should not promote degradation. Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.

-

Temperature: Store stock solutions refrigerated at 2-8°C or frozen at -20°C.[7]

-

Container: Use amber glass vials with PTFE-lined caps to prevent contamination and photodegradation.

-

Concentration: Prepare stock solutions at a concentration that is convenient for dilution to working standards. A common concentration is 100 µg/mL or 1 mg/mL.[7]

Handling Precautions

Parathion-ethyl D10 is highly toxic. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is essential to determine the shelf-life of Parathion-ethyl D10 and to understand its behavior under various stress conditions. This involves conducting forced degradation studies and long-term stability studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of Parathion-ethyl D10 under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

Parathion-ethyl D10 stock solution (e.g., 100 µg/mL in acetonitrile)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Test Samples:

-

For each stress condition, prepare triplicate samples by diluting the Parathion-ethyl D10 stock solution with the respective stressor solution to a final concentration of approximately 10 µg/mL.

-

Prepare a control sample by diluting the stock solution with the solvent used for the stock solution (e.g., acetonitrile) to the same final concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. If no degradation is observed, use 1 M HCl.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 24 hours. If significant degradation occurs, reduce the time or temperature. If no degradation is observed, use 1 M NaOH. Neutralize the samples with an equivalent amount of acid before analysis.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours. If no degradation is observed, use 30% H₂O₂.

-

Thermal Degradation: Expose the solid compound and the solution to 80°C for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method capable of separating Parathion-ethyl D10 from its potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: Workflow for a forced degradation study of Parathion-ethyl D10.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Objective: To determine the stability of Parathion-ethyl D10 as a neat compound and in solution under recommended long-term storage conditions.

Methodology:

-

Sample Preparation:

-

Store multiple aliquots of the neat Parathion-ethyl D10 in amber glass vials at the recommended temperature (e.g., 2-8°C).

-

Prepare a stock solution (e.g., 100 µg/mL in acetonitrile) and store multiple aliquots in amber glass vials at the recommended temperature (e.g., 2-8°C or -20°C).

-

-

Time Points:

-

Establish a schedule for testing, for example, at 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analysis:

-

At each time point, analyze one aliquot of the neat compound (after preparing a fresh solution) and one aliquot of the stock solution.

-

Use a validated stability-indicating analytical method to determine the purity and concentration of Parathion-ethyl D10.

-

-

Data Evaluation:

-

Plot the purity or concentration of Parathion-ethyl D10 as a function of time.

-

Determine the shelf-life based on the time it takes for the purity or concentration to decrease to a pre-defined limit (e.g., 95% of the initial value).

-

Quantitative Stability Data for Parathion-ethyl

| Condition | Half-life | Source |

| Hydrolysis (pH 7, 20°C) | 130 days | [4] |

| Hydrolysis (pH 6.3, 20°C) | 62 days | [4] |

| Hydrolysis (pH 8, sterile buffer) | 15 weeks | [4] |

| Aqueous System (pH 7.4, 37.5°C) | 27 days | [4] |

| Photolysis (river water, sunlight) | 8 days | [4] |

These data clearly demonstrate that Parathion-ethyl is susceptible to hydrolysis, with the rate increasing with both pH and temperature. Photolysis is also a significant degradation pathway in aqueous environments.

Conclusion: Ensuring Analytical Confidence through Stability Management

References

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Parathion. U.S. Department of Health and Human Services. [Link]

-

U.S. National Library of Medicine. (n.d.). Methyl Parathion. PubChem. [Link]

-

Atticus, LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. [Link]

-

ResearchGate. (n.d.). Hydrolysis half-life of parathion and paraoxon as a function of pH. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Parathion (Targeted to Agricultural Products). [Link]

-

Yao, J., et al. (2010). Mechanism and kinetics of parathion degradation under ultrasonic irradiation. Journal of Hazardous Materials, 175(1-3), 138-145. [Link]

-

ResearchGate. (n.d.). The kinetics of parathion methyl degradation and 4-nitrophenol.... [Link]

-

CRM LABSTANDARD. (n.d.). Parathion-Ethyl-D10 solution. [Link]

-

European Union Reference Laboratory for Single Residue Methods. (2014). Stability of Pesticide Stock Solutions. [Link]

-

Singh, R., & Singh, S. (2014). Forced degradation study an essential approach to develop stability indicating method. Journal of Chromatography & Separation Techniques, 5(5), 1. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38439. [Link]

-

Chang, W., et al. (2022). Heterogeneous kinetics of the OH-initiated degradation of fenthion and parathion. Journal of Environmental Sciences, 124, 825-833. [Link]

-

ResearchGate. (n.d.). Study of Degradation Kinetics of Parathion Methyl On Mixed Nanocrystalline Titania-Zirconium and Titania-Cerium Oxides. [Link]

-

U.S. National Library of Medicine. (n.d.). Parathion. PubChem. [Link]

-

Geed, S. R., et al. (2017). Degradation of Malathion and Parathion by Ozonation, Photolytic Ozonation, and Heterogeneous Catalytic Ozonation Processes. Ozone: Science & Engineering, 39(6), 438-448. [Link]

-

U.S. National Library of Medicine. (n.d.). Table 7-2, Analytical Methods for Determining Parathion and Transformation Products in Environmental Samples. National Center for Biotechnology Information. [Link]

-

Langenberg, J. P., et al. (2020). The impact of solvents on the toxicity of the banned parathion insecticide. Toxicology reports, 7, 1032–1038. [Link]

-

ResearchGate. (n.d.). A Study of the Degradation of Organophosphorus Pesticides in River Waters and the Identification of Their Degradation Products by Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Photocatalytic degradation of methyl parathion: Reaction pathways and intermediate reaction products. [Link]

-

Research and Reviews: A Journal of Toxicology. (n.d.). Photodegradation Kinetics of Fenoxaprop-P-ethyl and Tepraloxydim in Various Aqueous Media.... [Link]

-

ResearchGate. (n.d.). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Parathion | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The impact of solvents on the toxicity of the banned parathion insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

Navigating the Analytical Landscape: A Technical Guide to Parathion-ethyl D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in the realm of pesticide residue analysis and environmental monitoring, the accuracy of quantification is paramount. The use of isotopically labeled internal standards is a cornerstone of achieving reliable and reproducible results. This guide provides an in-depth technical overview of Parathion-ethyl D10, a deuterated analog of the organophosphate insecticide Parathion-ethyl. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development and food safety.

I. Parathion-ethyl D10: Core Chemical and Physical Properties

Parathion-ethyl D10 is a stable, isotopically labeled form of Parathion-ethyl where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This substitution results in a mass shift of +10 atomic mass units, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical behavior.

| Property | Value | Source |

| Chemical Name | O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate | |

| CAS Number | 350820-04-1 | |

| Molecular Formula | C₁₀H₄D₁₀NO₅PS | |

| Molecular Weight | 301.32 g/mol | |

| Appearance | Neat (liquid or solid) | |

| Storage Temperature | 2-8°C |

II. Sourcing and Procurement of Parathion-ethyl D10

The quality and purity of an internal standard are critical for the validity of analytical data. Several reputable chemical suppliers offer Parathion-ethyl D10, typically as a neat substance or in solution. When selecting a supplier, it is essential to obtain a Certificate of Analysis (CoA) to verify the chemical and isotopic purity.

| Supplier | Product Name | Catalog Number | Purity/Form |

| Sigma-Aldrich (Merck) | Parathion-ethyl-d10, PESTANAL®, analytical standard | 33452 | Analytical Standard, Neat |

| LGC Standards | Parathion-ethyl D10 (diethyl D10) | DRE-C15880100 | Neat |

| Toronto Research Chemicals | Parathion-ethyl D10 | A628070 | Neat |

| HPC Standards | D10-Parathion-ethyl Solution | 679116 | 100 µg/mL in Acetone |

| PDQ Scientific | D10-Parathion-ethyl | PDQH-675077-10mg | Neat |

III. The Rationale and Application of Parathion-ethyl D10 as an Internal Standard

The primary application of Parathion-ethyl D10 is as an internal standard for the quantitative analysis of Parathion-ethyl and other related organophosphate pesticides in complex matrices such as food, water, and biological samples. The fundamental principle behind using an isotopically labeled internal standard is to correct for variations in sample preparation, instrument response, and matrix effects.[1][2]

The "Why": Causality Behind Experimental Choices

The choice of a deuterated analog like Parathion-ethyl D10 is deliberate. Deuterium substitution provides a significant mass difference for easy detection by a mass spectrometer, while its chemical properties remain nearly identical to the unlabeled analyte. This ensures that the internal standard behaves similarly to the analyte during extraction, cleanup, and chromatographic separation, thus accurately reflecting any losses or variations that occur throughout the analytical process.

Caption: Conceptual synthesis pathway for Parathion-ethyl D10.

V. Experimental Protocol: Quantification of Parathion-ethyl in a Food Matrix using Parathion-ethyl D10 Internal Standard

This section provides a detailed, step-by-step methodology for the analysis of Parathion-ethyl in a representative food matrix (e.g., spinach) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). [3]

A. Reagents and Materials

-

Parathion-ethyl analytical standard

-

Parathion-ethyl D10 internal standard

-

Acetonitrile (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

B. Sample Preparation: QuEChERS Protocol

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of spinach).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of Parathion-ethyl D10 internal standard solution. The concentration should be chosen to be in the mid-range of the expected analyte concentration.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, GCB, and anhydrous MgSO₄. The choice of sorbents is crucial for removing matrix interferences like pigments and fatty acids. [4] * Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

C. GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer.

| GC Parameter | Setting |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min |

| MS/MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Parathion-ethyl Transitions | Precursor Ion (m/z) -> Product Ions (m/z) (e.g., 291 -> 109, 291 -> 137) |

| Parathion-ethyl D10 Transitions | Precursor Ion (m/z) -> Product Ions (m/z) (e.g., 301 -> 114, 301 -> 142) |

D. Data Analysis and Quantification

The concentration of Parathion-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is prepared using a series of standards containing known concentrations of Parathion-ethyl and a constant concentration of Parathion-ethyl D10.

VI. Quality Control and Scientific Integrity

The use of deuterated internal standards is a powerful technique, but it is not without potential pitfalls. Ensuring the trustworthiness of the results requires a robust quality control framework.

A. Potential Issues and Mitigation Strategies

-

Isotopic Exchange: This is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. [5][6]This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.

-

Mitigation: Use high-purity, deuterated solvents for standard preparation. Avoid extreme pH and high temperatures during sample processing. Select internal standards where deuterium is placed on stable carbon atoms rather than on heteroatoms.

-

-

Matrix Effects: Even with an internal standard, severe matrix effects can sometimes cause differential ionization suppression or enhancement between the analyte and the internal standard, especially if they do not co-elute perfectly. [1][2][7][8] * Mitigation: Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard. Employ effective sample cleanup techniques like d-SPE to minimize matrix components. Validate the method in the specific matrix of interest to assess the extent of matrix effects.

B. Method Validation

A comprehensive method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

-

Linearity and Range: Demonstrate a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present.